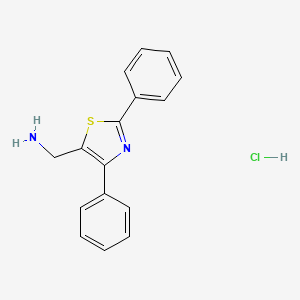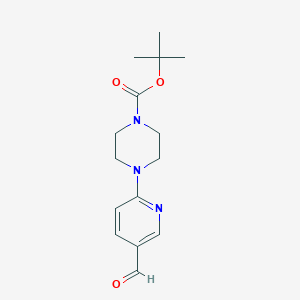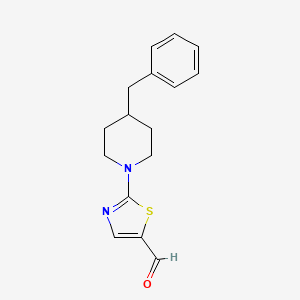
2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde
Overview
Description
2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde is an organic compound that features a thiazole ring substituted with a benzylpiperidine moiety and an aldehyde group
Scientific Research Applications
2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential pharmacological effects.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-benzylpiperidine, have been found to interact with theEnoyl- [acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .
Mode of Action
Similar compounds like 4-benzylpiperidine act as amonoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Biochemical Pathways
The related compound 4-benzylpiperidine is known to influence thefatty acid elongation cycle of the FAS-II pathway .
Result of Action
Related compounds like 4-benzylpiperidine are known to have a fast onset of action and a short duration .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of monoamine oxidase-A and -B, enzymes responsible for the breakdown of monoamines . This inhibition can lead to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby affecting various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it acts as a monoamine releasing agent with a high selectivity for dopamine and norepinephrine over serotonin . This selectivity can alter neurotransmitter levels, impacting cell signaling pathways and gene expression related to neurotransmission and mood regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine transporters, promoting the release of neurotransmitters such as dopamine and norepinephrine . Additionally, it functions as a monoamine oxidase inhibitor, preventing the breakdown of these neurotransmitters . These interactions lead to increased neurotransmitter levels, which can influence various physiological and psychological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade over extended periods. Long-term studies have shown that it can have sustained effects on neurotransmitter levels, but these effects may diminish as the compound degrades . In vitro and in vivo studies have demonstrated that its impact on cellular function can persist for several hours, but the exact duration depends on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and mood by increasing neurotransmitter levels . At high doses, it can lead to toxic effects, such as neurotoxicity and behavioral changes . These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which metabolizes neurotransmitters . By inhibiting these enzymes, the compound can alter metabolic flux and increase the levels of certain metabolites. This interaction can have significant effects on physiological processes, particularly those related to neurotransmission.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This transport is crucial for its activity, as it needs to reach specific cellular compartments to exert its effects. The compound’s distribution can also affect its localization and accumulation within tissues, influencing its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its target sites within the cell, where it can interact with enzymes and other biomolecules to exert its effects. The precise localization can also influence its activity and function, as different cellular compartments may have varying environments and conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Introduction of the Benzylpiperidine Moiety: The benzylpiperidine group can be introduced via a nucleophilic substitution reaction where 4-benzylpiperidine reacts with a suitable electrophile, such as a halogenated thiazole derivative.
Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the thiazole derivative is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(4-Benzylpiperidino)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(4-Benzylpiperidino)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar benzylpiperidine moiety but lacking the thiazole ring and aldehyde group.
2-Benzylpiperidine: Another benzylpiperidine derivative with different substitution patterns.
Benzylpiperazine: A structurally related compound with a piperazine ring instead of a piperidine ring.
Uniqueness
2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the thiazole ring and the aldehyde group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-12-15-11-17-16(20-15)18-8-6-14(7-9-18)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIMEHYUGUTTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=C(S3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594724 | |
| Record name | 2-(4-Benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-09-0 | |
| Record name | 2-(4-Benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


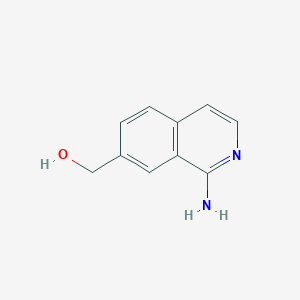


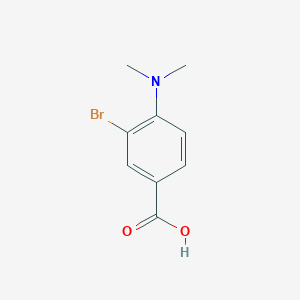
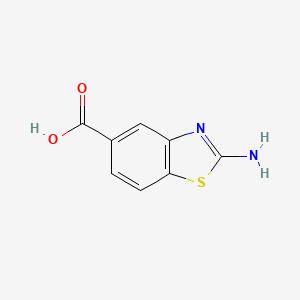

![2-Bromothieno[3,2-c]pyridine](/img/structure/B1288045.png)
![Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1288046.png)

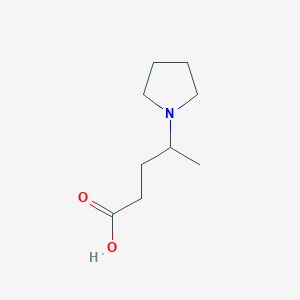
![2-Bromo-1-[4-(2-furyl)phenyl]ethanone](/img/structure/B1288067.png)
![[3-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1288068.png)
